6-Chloro-[1,2,3]triazolo[1,5-a]pyridine
Description
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a nitrogen-rich heterocyclic compound characterized by a fused triazole-pyridine core with a chlorine substituent at the 6-position. These compounds are valued for their versatility in synthetic chemistry and pharmacological applications, such as serving as intermediates for carbene metal complexes or exhibiting leishmanicidal activity . The chlorine substituent likely enhances electrophilicity and influences binding interactions in biological systems, akin to halogenated analogs like 7-bromo-[1,2,3]triazolo[1,5-a]pyridine .
Properties
CAS No. |
1513490-87-3 |
|---|---|
Molecular Formula |
C6H4ClN3 |
Molecular Weight |
153.57 g/mol |
IUPAC Name |
6-chlorotriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-6-3-8-9-10(6)4-5/h1-4H |
InChI Key |
OLAILGIXQJBZMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN2C1=CN=N2)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizing agents such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . Industrial production methods typically involve large-scale synthesis using these or similar procedures, optimized for yield and purity.
Chemical Reactions Analysis
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles, leading to substitution at the triazole ring.
Reduction Reactions: The compound can be reduced to form triazolylbutadiene.
Common reagents used in these reactions include halogens (chlorine, bromine), mercuric acetate, and various acids (sulfuric acid, acetic acid) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as selective serotonin reuptake inhibitors (SSRIs), which are used in the treatment of depression.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as fluorescent probes and polymers.
Biological Research: Triazolopyridines are studied for their interactions with various enzymes and receptors, making them valuable tools in biochemical research.
Mechanism of Action
The mechanism of action of 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, as an SSRI, the compound inhibits the reuptake of serotonin by binding to the serotonin transporter, thereby increasing the availability of serotonin in the synaptic cleft . This action helps alleviate symptoms of depression. The compound’s interactions with other enzymes and receptors are similarly based on its ability to bind to specific sites, modulating their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Isomeric Triazolopyridines
The triazolo[1,5-a]pyridine scaffold exists in isomeric forms ([1,2,3] vs. [1,2,4]), which significantly alter reactivity and applications:
The [1,2,3]triazolo core’s ability to generate carbenes under transition metal catalysis distinguishes it from the [1,2,4]triazolo analogs, which are more commonly tailored for drug discovery via modular synthesis .
Substituent-Dependent Comparisons
Substituents on the triazolopyridine core modulate electronic, steric, and pharmacological properties:
Table 1: Substituent Effects in [1,2,3]Triazolo[1,5-a]pyridine Derivatives
*Note: Direct data on 6-chloro-[1,2,3]triazolo[1,5-a]pyridine are extrapolated from analogs.
- Halogen Substituents : Bromo and iodo derivatives are common intermediates for cross-coupling reactions (e.g., Hiyama, Suzuki) . Chloro derivatives may offer cost-effective alternatives with similar reactivity.
- Hydrogenated Cores : Partially saturated derivatives (e.g., 4,5,6,7-tetrahydro) exhibit conformational stability and are used in ionic liquids for solar cells or metal ion extraction .
Pharmacological Activity Comparison
[1,2,3]Triazolo[1,5-a]pyridines:
- Leishmanicidal Activity : Derivatives interact with DNA and induce ROS, disrupting parasite ergosterol biosynthesis (CYP51 inhibition) .
- Neurological Applications : Partially hydrogenated analogs act as potassium channel modulators for nervous system disorders .
[1,2,4]Triazolo[1,5-a]pyrimidines:
- Antitumor Activity: Derivatives like 2-amino-7-aryl variants inhibit tubulin polymerization (IC₅₀ = 0.12–8.34 μM) .
- Antimicrobial Effects : Thiadiazole-containing hybrids show broad-spectrum activity .
[1,2,3]Triazolo[1,5-a]pyridines:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Used for 7-bromo and 7-iodo derivatives .
- Thermal Huisgen Cycloaddition : Copper-free synthesis of tetrahydro derivatives .
[1,2,4]Triazolo[1,5-a]pyrimidines:
- Multi-Component Reactions : One-pot synthesis with benzaldehydes, triazolediamines, and acetoacetamides .
Biological Activity
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Structural Overview
6-Chloro-[1,2,3]triazolo[1,5-a]pyridine features a fused triazole and pyridine ring system with a chlorine atom at the sixth position of the triazole ring. This unique structure contributes to its distinct chemical properties and biological activities, making it a subject of interest in various therapeutic applications.
The compound demonstrates significant interactions with various biological targets:
- Enzyme Inhibition : It acts as an inhibitor for enzymes such as Janus kinases and RORγt inverse agonists. This inhibition is crucial in modulating signaling pathways involved in cell proliferation and survival.
- Cell Signaling Modulation : 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine influences critical cellular processes by modulating the ERK signaling pathway. This modulation leads to changes in phosphorylation levels of proteins involved in key cellular functions.
Antimicrobial Activity
Research indicates that 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine exhibits antimicrobial properties. It has been investigated for its potential as:
- Antibacterial Agent : The compound has shown activity against various bacterial strains.
- Antifungal and Antiviral Properties : Preliminary studies suggest potential efficacy against fungal and viral pathogens.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine against Cryptococcus neoformans, revealing promising results with lower IC50 values compared to standard treatments. The compound's mechanism was linked to its ability to disrupt cellular processes critical for pathogen survival .
In Vivo Studies
In vivo studies have demonstrated that derivatives of 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine effectively eliminate Cryptosporidium parvum in culture systems. The compound exhibited rapid action compared to traditional treatments like nitazoxanide (NTZ), suggesting its potential as a new therapeutic agent for parasitic infections .
The biochemical properties of 6-Chloro-[1,2,3]triazolo[1,5-a]pyridine include:
- High Bioavailability : Reports indicate good gastrointestinal absorption and blood-brain barrier permeability for related compounds.
- Interaction with Biomolecules : The compound interacts with various biomolecules through specific binding interactions that inhibit enzyme activity by blocking active sites.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Chloro-[1,2,3]triazolo[1,5-a]pyridine | Triazolopyridine | Different chlorine position; varied biological activity |
| 6-Methyl-[1,2,3]triazolo[1,5-a]pyridine | Triazolopyridine | Methyl group instead of chlorine; distinct reactivity |
| 8-Iodo-[1,2,4]triazolo[1,5-a]pyridine | Triazolopyridine | Iodine substituent; altered electronic properties |
This table illustrates the diversity among triazolopyridine compounds and highlights how variations in substituents can significantly influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
